Cas no 2229567-71-7 (4-(4-chlorothiophen-2-yl)-1,3-oxazolidin-2-one)

4-(4-Chlorothiophen-2-yl)-1,3-oxazolidin-2-one is a heterocyclic compound featuring both oxazolidinone and chlorothiophene moieties, offering versatile reactivity for synthetic applications. Its structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the development of biologically active molecules. The chlorothiophene group enhances electrophilic substitution potential, while the oxazolidinone ring contributes to stereochemical control in asymmetric synthesis. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors or antimicrobial agents due to its rigid scaffold and functional group compatibility. High purity and stability under standard conditions further ensure reliable performance in complex synthetic pathways. Its well-defined reactivity profile supports precise modifications for targeted molecular design.
4-(4-chlorothiophen-2-yl)-1,3-oxazolidin-2-one structure
2229567-71-7 structure
Product name:4-(4-chlorothiophen-2-yl)-1,3-oxazolidin-2-one
CAS No:2229567-71-7
MF:C7H6ClNO2S
MW:203.646039485931
CID:6030075
PubChem ID:165846108

4-(4-chlorothiophen-2-yl)-1,3-oxazolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(4-chlorothiophen-2-yl)-1,3-oxazolidin-2-one
    • EN300-1993438
    • 2229567-71-7
    • Inchi: 1S/C7H6ClNO2S/c8-4-1-6(12-3-4)5-2-11-7(10)9-5/h1,3,5H,2H2,(H,9,10)
    • InChI Key: VTBYXOZDYWAQIX-UHFFFAOYSA-N
    • SMILES: ClC1=CSC(=C1)C1COC(N1)=O

Computed Properties

  • Exact Mass: 202.9807773g/mol
  • Monoisotopic Mass: 202.9807773g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 66.6Ų

4-(4-chlorothiophen-2-yl)-1,3-oxazolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1993438-0.25g
4-(4-chlorothiophen-2-yl)-1,3-oxazolidin-2-one
2229567-71-7
0.25g
$1381.0 2023-09-16
Enamine
EN300-1993438-0.05g
4-(4-chlorothiophen-2-yl)-1,3-oxazolidin-2-one
2229567-71-7
0.05g
$1261.0 2023-09-16
Enamine
EN300-1993438-0.5g
4-(4-chlorothiophen-2-yl)-1,3-oxazolidin-2-one
2229567-71-7
0.5g
$1440.0 2023-09-16
Enamine
EN300-1993438-5g
4-(4-chlorothiophen-2-yl)-1,3-oxazolidin-2-one
2229567-71-7
5g
$4349.0 2023-09-16
Enamine
EN300-1993438-1g
4-(4-chlorothiophen-2-yl)-1,3-oxazolidin-2-one
2229567-71-7
1g
$1500.0 2023-09-16
Enamine
EN300-1993438-0.1g
4-(4-chlorothiophen-2-yl)-1,3-oxazolidin-2-one
2229567-71-7
0.1g
$1320.0 2023-09-16
Enamine
EN300-1993438-2.5g
4-(4-chlorothiophen-2-yl)-1,3-oxazolidin-2-one
2229567-71-7
2.5g
$2940.0 2023-09-16
Enamine
EN300-1993438-1.0g
4-(4-chlorothiophen-2-yl)-1,3-oxazolidin-2-one
2229567-71-7
1g
$1500.0 2023-05-31
Enamine
EN300-1993438-10.0g
4-(4-chlorothiophen-2-yl)-1,3-oxazolidin-2-one
2229567-71-7
10g
$6450.0 2023-05-31
Enamine
EN300-1993438-5.0g
4-(4-chlorothiophen-2-yl)-1,3-oxazolidin-2-one
2229567-71-7
5g
$4349.0 2023-05-31

Additional information on 4-(4-chlorothiophen-2-yl)-1,3-oxazolidin-2-one

Comprehensive Overview of 4-(4-chlorothiophen-2-yl)-1,3-oxazolidin-2-one (CAS No. 2229567-71-7): Properties, Applications, and Industry Relevance

The compound 4-(4-chlorothiophen-2-yl)-1,3-oxazolidin-2-one (CAS No. 2229567-71-7) is a specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. With its unique structural features, including a chlorothiophene moiety and an oxazolidinone ring, this compound exhibits versatile reactivity and potential biological activity. Researchers are increasingly exploring its applications in drug discovery, particularly in the development of novel antimicrobial and anti-inflammatory agents.

In recent years, the demand for heterocyclic compounds like 4-(4-chlorothiophen-2-yl)-1,3-oxazolidin-2-one has surged due to their role in addressing global health challenges. The COVID-19 pandemic has accelerated interest in small-molecule therapeutics, with scientists investigating whether oxazolidinone derivatives could contribute to antiviral strategies. While not directly linked to SARS-CoV-2 treatment, the structural flexibility of this compound makes it a valuable scaffold for medicinal chemistry exploration.

The synthesis of CAS 2229567-71-7 typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are essential for characterizing this compound. Researchers emphasize the importance of proper storage conditions—typically under inert atmosphere at low temperatures—to maintain the stability of this sensitive molecule.

From an industrial perspective, 4-(4-chlorothiophen-2-yl)-1,3-oxazolidin-2-one represents an important intermediate in the production of more complex pharmaceutical compounds. Its chlorothiophene component provides opportunities for further functionalization through cross-coupling reactions, while the oxazolidinone ring offers potential for biological activity modulation. Companies specializing in custom synthesis and contract research often include this compound in their catalogs to support drug discovery programs.

Environmental considerations surrounding chlorinated compounds have led to increased scrutiny of molecules like 2229567-71-7. However, when handled responsibly according to proper laboratory protocols, this compound can be used safely in research settings. The pharmaceutical industry continues to develop greener synthetic routes for such intermediates, aligning with the growing demand for sustainable chemistry practices.

Academic interest in 4-(4-chlorothiophen-2-yl)-1,3-oxazolidin-2-one has produced several recent publications exploring its crystal structure, spectroscopic properties, and potential biological targets. Computational chemistry studies utilizing molecular docking and QSAR modeling have provided insights into how modifications to this scaffold might enhance its pharmacological profile. These investigations contribute to the broader understanding of structure-activity relationships in medicinal chemistry.

The global market for specialized chemical intermediates like CAS 2229567-71-7 continues to expand, driven by pharmaceutical R&D investments and the search for novel therapeutic agents. Suppliers typically offer this compound in milligram to kilogram quantities, with purity levels ranging from 95% to 99% for different research applications. Pricing varies based on quantity, purity, and supplier capabilities, reflecting the compound's position in the fine chemicals market.

Quality control represents a critical aspect of working with 4-(4-chlorothiophen-2-yl)-1,3-oxazolidin-2-one. Reputable suppliers provide comprehensive analytical data, including chromatograms and spectral data, to verify compound identity and purity. Researchers should carefully evaluate these certificates of analysis when sourcing the material for sensitive applications, particularly in preclinical studies where impurity profiles can significantly impact results.

Looking ahead, the scientific community anticipates continued exploration of oxazolidinone derivatives like 2229567-71-7 for various therapeutic applications. The compound's balanced lipophilicity and molecular weight make it particularly interesting for central nervous system drug development. Additionally, its potential as a building block for covalent inhibitors represents an emerging area of investigation in targeted therapy development.

For researchers considering working with 4-(4-chlorothiophen-2-yl)-1,3-oxazolidin-2-one, it's essential to consult the latest literature and safety data. While not classified as hazardous under normal research conditions, proper personal protective equipment and standard laboratory precautions should always be observed when handling this or any chemical substance. The compound's future applications will likely be shaped by ongoing advances in catalysis and green chemistry methodologies that can improve its synthetic accessibility.

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